3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an azetidinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl ring is synthesized through a cyclization reaction involving a suitable amine and an electrophile under controlled conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the azetidinyl intermediate reacts with a pyridinyl halide in the presence of a base.
Introduction of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the azetidinyl-pyridinyl intermediate through a Friedel-Crafts acylation reaction, using a chlorophenyl ketone and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and analgesic properties. It has shown activity in models of epilepsy and neuropathic pain.
Pharmacology: Research focuses on its interaction with neuronal voltage-sensitive sodium and calcium channels, as well as GABA A and TRPV1 receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets:
Neuronal Voltage-Sensitive Sodium Channels: The compound binds to site 2 on these channels, inhibiting sodium influx and stabilizing neuronal membranes.
L-Type Calcium Channels: It also interacts with these channels, reducing calcium influx and modulating neurotransmitter release.
GABA A and TRPV1 Receptors: The compound’s affinity for these receptors contributes to its anticonvulsant and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one: Similar structure but with a 2-chlorophenyl group instead of a 3-chlorophenyl group.
3-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.
Uniqueness
The unique positioning of the chlorophenyl group in 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one imparts distinct chemical and biological properties, making it a valuable compound for targeted research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C18H19ClN2O2 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-9-16(7-8-20-13)23-17-11-21(12-17)18(22)6-5-14-3-2-4-15(19)10-14/h2-4,7-10,17H,5-6,11-12H2,1H3 |
InChI Key |
KTQBTPAFEKDMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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